molecular formula C27H24N4O2 B11562626 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B11562626
M. Wt: 436.5 g/mol
InChI Key: HKEUVEXKLVKZGR-UHFFFAOYSA-N
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Description

This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a benzotriazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzotriazole moiety can produce benzotriazoline derivatives.

Scientific Research Applications

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial agent and in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzotriazole moiety is known to interact with metal ions, which can influence its activity in coordination chemistry and catalysis.

Comparison with Similar Compounds

Uniqueness: The unique combination of the benzotriazole, naphthalene, and methoxy groups in N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural diversity allows for a wide range of chemical modifications and functionalizations, setting it apart from similar compounds.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-4-18-9-11-21(12-10-18)31-29-24-13-17(2)23(16-25(24)30-31)28-27(32)22-14-19-7-5-6-8-20(19)15-26(22)33-3/h5-16H,4H2,1-3H3,(H,28,32)

InChI Key

HKEUVEXKLVKZGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4OC)C

Origin of Product

United States

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